Deruxtecan-d2 -

Deruxtecan-d2

Catalog Number: EVT-12533891
CAS Number:
Molecular Formula: C52H56FN9O13
Molecular Weight: 1036.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deruxtecan-d2, also known as trastuzumab deruxtecan, is a novel antibody-drug conjugate designed for targeted cancer therapy. It combines the humanized monoclonal antibody trastuzumab, which targets the human epidermal growth factor receptor 2, with a potent cytotoxic agent, deruxtecan. This compound is classified as an antibody-drug conjugate due to its structure that links an antibody to a drug, allowing for targeted delivery of the cytotoxic agent to cancer cells while minimizing systemic exposure.

Source and Classification

Deruxtecan-d2 is derived from the established therapeutic framework of trastuzumab, which has been widely used in treating HER2-positive breast cancer. Its classification as an antibody-drug conjugate places it within a specialized category of biopharmaceuticals that leverage the specificity of antibodies to deliver cytotoxic drugs directly to tumor cells. This mechanism aims to enhance the efficacy of treatment while reducing side effects associated with conventional chemotherapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of deruxtecan-d2 involves several critical steps:

  1. Antibody Production: Trastuzumab is produced using recombinant DNA technology in mammalian cell lines.
  2. Drug Conjugation: The cytotoxic agent, deruxtecan, is conjugated to the antibody through a stable linker. This process typically employs techniques such as maleimide-thiol chemistry to ensure selective attachment to cysteine residues on the antibody.
  3. Purification: The conjugated product undergoes purification processes such as size exclusion chromatography and ultrafiltration to isolate the desired antibody-drug conjugate from unreacted components and byproducts.

Technical details regarding the synthesis can include specific conditions such as pH, temperature, and reaction times that optimize yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

Deruxtecan-d2 features a unique molecular structure characterized by:

  • Molecular Weight: Approximately 156 kDa.
  • Linker Type: A cleavable linker that releases the cytotoxic agent upon internalization into target cells.
  • Conjugation Ratio: The average drug-to-antibody ratio (DAR) is typically around 7.94, indicating multiple drug molecules are attached to each antibody molecule.

The structural integrity and modifications can be analyzed using high-resolution mass spectrometry techniques, which provide insights into the molecular composition and confirm successful conjugation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in deruxtecan-d2 include:

  1. Conjugation Reaction: The reaction between the maleimide group on deruxtecan and thiol groups on trastuzumab results in a stable thioether bond.
  2. Release Mechanism: Upon internalization by HER2-positive cells, the linker undergoes hydrolysis or enzymatic cleavage, releasing deruxtecan within the cell to exert its cytotoxic effects.

These reactions are crucial for ensuring that the drug remains inactive until it reaches its target site, thereby enhancing therapeutic specificity .

Mechanism of Action

Process and Data

Deruxtecan-d2 operates through a multi-step mechanism:

  1. Target Binding: The trastuzumab component binds specifically to HER2 receptors on cancer cells.
  2. Internalization: Following binding, the antibody-drug conjugate is internalized via receptor-mediated endocytosis.
  3. Drug Release: Once inside the cell, the linker is cleaved, releasing deruxtecan, which interferes with DNA replication by inhibiting topoisomerase I, leading to apoptosis of cancer cells.

This targeted approach allows for enhanced efficacy against HER2-positive tumors while minimizing damage to healthy tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deruxtecan-d2 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions at physiological pH.
  • Stability: Stability under physiological conditions is critical; studies indicate it remains stable until internalization.
  • pH Sensitivity: The linker may exhibit pH-dependent behavior, which can influence drug release rates in different cellular environments.

These properties are essential for determining dosing regimens and administration routes in clinical settings .

Applications

Scientific Uses

Deruxtecan-d2 is primarily applied in oncology for treating HER2-positive breast cancer. Clinical trials have demonstrated its efficacy in patients previously treated with multiple therapies. Its applications extend beyond breast cancer; ongoing research explores its potential in other malignancies expressing HER2 or related pathways.

Properties

Product Name

Deruxtecan-d2

IUPAC Name

N-[2-[[2-[[(2S)-1-[[2-[[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C52H56FN9O13

Molecular Weight

1036.1 g/mol

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2

InChI Key

WXNSCLIZKHLNSG-YPYPAOJXSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.